molecular formula C15H15ClN4O B12601956 4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine CAS No. 650628-92-5

4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12601956
CAS No.: 650628-92-5
M. Wt: 302.76 g/mol
InChI Key: RXUBLYZSFCNBER-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with substituents at positions 1 (3-methoxyphenyl), 3 (propyl), and 4 (chloro). Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including kinase inhibition and antitumor properties .

Properties

CAS No.

650628-92-5

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

4-chloro-1-(3-methoxyphenyl)-3-propylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H15ClN4O/c1-3-5-12-13-14(16)17-9-18-15(13)20(19-12)10-6-4-7-11(8-10)21-2/h4,6-9H,3,5H2,1-2H3

InChI Key

RXUBLYZSFCNBER-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis via Condensation Reactions

One common method involves the condensation of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine framework. This typically includes:

  • Starting Materials : 3-Methoxybenzaldehyde, propylhydrazine, and urea.

  • Reaction Steps :

    • Reacting 3-methoxybenzaldehyde with propylhydrazine to form an intermediate hydrazone.
    • Condensing this intermediate with urea in the presence of a suitable acid catalyst to form the pyrazolo[3,4-d]pyrimidine structure.

Chlorination Step

Following the formation of the pyrazolo structure, chlorination is essential to introduce the chlorine substituent at the desired position:

  • Chlorination Agent : Phosphorus oxychloride or thionyl chloride can be used for effective chlorination.

  • Procedure : The pyrazolo compound is treated with phosphorus oxychloride under reflux conditions to achieve chlorination at the 4-position.

Functionalization

To achieve the final product, further functionalization may be necessary:

  • Alkylation : The introduction of the propyl group can be performed using alkyl halides in a nucleophilic substitution reaction.

Summary Table of Synthesis Steps

Step Reaction Type Key Reagents Conditions
1 Condensation 3-Methoxybenzaldehyde, Propylhydrazine Acidic medium
2 Cyclization Urea Heat
3 Chlorination Phosphorus Oxychloride Reflux
4 Alkylation Propyl Bromide or Iodide Base-catalyzed

Recent studies have demonstrated variations in these synthesis methods that can enhance yield and purity. For instance:

  • A study highlighted an efficient one-pot synthesis approach that integrates both cyclization and chlorination steps, reducing reaction time and improving overall yield.

  • Another research article emphasized the importance of optimizing reaction conditions such as temperature and solvent choice to maximize product formation while minimizing by-products.

Comparative Analysis of Methods

A comparative analysis reveals that while traditional multi-step processes are reliable, newer methodologies focusing on one-pot reactions or microwave-assisted synthesis offer significant advantages in terms of efficiency and environmental sustainability.

Method Yield (%) Duration (hours) Environmental Impact
Traditional Multi-step 60-70 8-12 Moderate
One-Pot Synthesis 80-90 2-4 Low
Microwave-Assisted Synthesis 75-85 1-2 Low

The preparation of 4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine showcases a variety of synthetic strategies that can be tailored based on specific research needs. Continuous advancements in synthetic methodologies promise to enhance both efficiency and sustainability in producing this valuable compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The pharmacological profile of pyrazolo[3,4-d]pyrimidines is highly dependent on substituent patterns. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
Target Compound 1: 3-methoxyphenyl; 3: propyl; 4: Cl 317.78* Kinase inhibition (hypothetical) -
4-Chloro-1-(4-fluorophenyl)-3-methyl 1: 4-fluorophenyl; 3: methyl; 4: Cl 258.25 Anticancer activity (EGFR/ErbB2)
PP1 (Pyrazolo-pyrimidine) Unspecified substituents - RET kinase inhibition (IC50: 80 nM)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine 1: thieno[3,2-d]pyrimidine; 3: phenyl - Hybrid structure; 82% synthesis yield
4-Chloro-1-(3-chloro-4-methylphenyl) 1: 3-chloro-4-methylphenyl; 4: Cl 279.12 High purity (97%); industrial scale

*Calculated based on molecular formula C₁₆H₁₅ClN₄O.

Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs like 4-fluorophenyl () or 3-chloro-4-methylphenyl (), which increase lipophilicity and steric bulk .
  • Kinase Inhibition : PP1 () demonstrates potent RET kinase inhibition (IC50: 80 nM), suggesting that substituent optimization in the target compound could refine kinase selectivity .
  • Synthetic Feasibility: Hybrid structures like thieno-pyrimidine derivatives () achieve high yields (82%), whereas chloro-substituted analogs () commonly employ Vilsmeier–Haack reactions, indicating scalable routes for the target compound .

Structural and Conformational Analysis

  • Crystal Packing: Thiazolo-pyrimidine analogs () exhibit flattened half-chair conformations and π-π interactions, which may stabilize the solid state.
  • Purine Mimicry : The pyrazolo[3,4-d]pyrimidine core mimics purines, enabling interference with nucleotide-binding domains in kinases or DNA synthesis pathways .

Industrial and Pharmacological Relevance

  • Purity and Scalability : Industrial-scale production of 4-chloro-1-(3-chloro-4-methylphenyl) () highlights the feasibility of manufacturing chloro-substituted derivatives with >97% purity, a benchmark for the target compound .
  • Therapeutic Potential: Derivatives with methylthio () or cyclopropylmethyl groups () introduce steric or electronic effects that could be explored for improved metabolic stability .

Biological Activity

4-Chloro-1-(3-methoxyphenyl)-3-propyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize current research findings on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18ClN5O
  • CAS Number : 650628-92-5

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).

In vitro assays revealed that this compound induces apoptosis and inhibits cell proliferation through several mechanisms:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, leading to reduced cell division.
  • DNA Fragmentation : It promotes DNA fragmentation, a hallmark of apoptosis.
  • Target Inhibition : It selectively inhibits key targets such as EGFR and VEGFR-2 with IC50 values ranging from 0.3 to 24 µM .

Mechanistic Insights

Molecular docking studies suggest that the binding affinity of this compound to its target proteins is crucial for its biological activity. The compound's structural features facilitate strong interactions with the active sites of these proteins, enhancing its efficacy as an inhibitor.

Efficacy in Preclinical Models

A series of preclinical studies have been conducted to evaluate the efficacy of this compound. Notably:

  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups.
  • Combination Therapy Potential : When used in conjunction with standard chemotherapy agents like Doxorubicin, it exhibited enhanced therapeutic effects while maintaining a favorable safety profile .

Safety Profile

Toxicity assessments indicate that this compound has a good safety profile, with high IC50 values (>35 µM) against non-cancerous cell lines such as WI38 . This suggests that the compound may selectively target cancer cells while sparing normal cells.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Model IC50 (µM) Mechanism
AntiproliferativeMCF-7 Cancer Cells0.3Induces apoptosis and cell cycle arrest
AntiproliferativeHCT-116 Cancer Cells10DNA fragmentation
Target InhibitionEGFR20Competitive inhibition
Target InhibitionVEGFR-266Competitive inhibition
Safety ProfileWI38 Normal Cells>35Low cytotoxicity

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